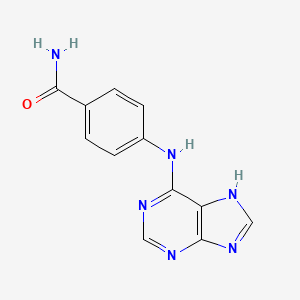

4-(7H-purin-6-ylamino)benzamide

Description

Significance of Purine (B94841) Derivatives as Pharmacophores in Drug Discovery

Purine, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental component of life. mdpi.comrsc.org Its derivatives, adenine (B156593) and guanine, are essential building blocks of nucleic acids (DNA and RNA) and play critical roles in cellular signaling and energy metabolism. acs.orgmdpi.com This inherent biological importance makes the purine scaffold a "privileged structure" in medicinal chemistry.

The structural similarity of purine derivatives to endogenous molecules allows them to interact with a wide range of biological targets, including enzymes and receptors. acs.org This has led to the development of numerous purine-based drugs with diverse therapeutic applications. mdpi.comnih.gov Many purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby exhibiting potent anticancer and antiviral activities. mdpi.comnih.gov Clinically used drugs such as mercaptopurine, cladribine, and fludarabine (B1672870) are testaments to the success of this approach. mdpi.comnih.gov Furthermore, purine derivatives have been developed as inhibitors of enzymes like kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases. nih.govnih.gov The versatility of the purine ring system allows for substitutions at various positions, enabling the fine-tuning of their biological activity and selectivity. rsc.org

Role of Benzamide (B126) Scaffolds in Bioactive Compound Design

The benzamide moiety, a benzene (B151609) ring attached to an amide group, is another key pharmacophore frequently incorporated into drug candidates. rsc.orgacs.org This scaffold is present in a wide array of approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anti-arrhythmic effects. acs.org The amide group is a crucial functional group in biological systems, capable of forming hydrogen bonds with biological targets, which contributes to the binding affinity and specificity of the molecule. nih.gov

Benzamide derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. rsc.orgacs.org The aromatic ring of the benzamide can be substituted at various positions to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.gov The ability of the benzamide scaffold to serve as a versatile building block in the synthesis of more complex molecules has cemented its importance in drug discovery. nih.govresearchgate.net

Overview of 4-(7H-Purin-6-ylamino)benzamide within Purine-Benzamide Hybrid Structures

The compound this compound represents a specific hybridization of the purine and benzamide pharmacophores. In this structure, the 4-aminobenzamide (B1265587) moiety is linked to the C6 position of the purine ring via a secondary amine. This linkage is significant as the C6 position of the purine core is a common site for modification in the development of bioactive compounds, particularly kinase inhibitors.

A closely related compound, N-(7H-Purin-6-yl)benzamide (CAS 4005-49-6), features a direct amide linkage to the C6 position of the purine ring. bldpharm.comoakwoodchemical.com Although structurally different, the study of such analogs provides a basis for understanding the potential of the purine-benzamide combination.

Table 1: Chemical Properties of a Related Purine-Benzamide Compound

| Property | Value | Source |

| Compound Name | N-(7H-Purin-6-yl)benzamide | bldpharm.comoakwoodchemical.com |

| Synonyms | N6-Benzoyladenine | bldpharm.com |

| CAS Number | 4005-49-6 | bldpharm.comoakwoodchemical.com |

| Molecular Formula | C12H9N5O | oakwoodchemical.com |

| Molecular Weight | 239.24 g/mol | oakwoodchemical.com |

| Appearance | Solid | sigmaaldrich.com |

The investigation of hybrid molecules like this compound is a promising avenue in the quest for novel therapeutics. The combination of the biologically crucial purine core with the versatile benzamide scaffold suggests that this compound could be a candidate for development as an anticancer agent, potentially by targeting protein kinases such as cyclin-dependent kinases (CDKs). nih.govselleckchem.com For instance, inhibitors of CDK4/6 have shown significant efficacy in the treatment of certain types of breast cancer. mdpi.comgoogle.com Further research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the specific therapeutic potential of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N6O |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

4-(7H-purin-6-ylamino)benzamide |

InChI |

InChI=1S/C12H10N6O/c13-10(19)7-1-3-8(4-2-7)18-12-9-11(15-5-14-9)16-6-17-12/h1-6H,(H2,13,19)(H2,14,15,16,17,18) |

InChI Key |

HNZGNBCVBQTPNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 7h Purin 6 Ylamino Benzamide Analogues

Strategic Approaches to the Core Purine-Benzamide Scaffold Construction

The formation of the 4-(7H-purin-6-ylamino)benzamide backbone is predominantly achieved through two key synthetic transformations: the formation of the C-N bond between the purine (B94841) C6 and the amino group of the benzamide (B126) moiety, and the creation of the amide bond.

Nucleophilic Aromatic Substitution Strategies in Purine Functionalization

A cornerstone in the synthesis of this compound analogs is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of a leaving group, most commonly a halogen, at the C6 position of the purine ring by an amine nucleophile. 6-Chloropurine (B14466) is a frequently utilized starting material due to its commercial availability and reactivity.

The reaction of 6-chloropurine with 4-aminobenzamide (B1265587) or its derivatives in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide byproduct, leads to the desired N-substituted purine. The reactivity of 6-halopurines in SNAr reactions can be influenced by the nature of the halogen, with the order of reactivity not always following the expected trend. For instance, in some cases, 6-bromopurine (B104554) has been observed to be more reactive than 6-chloropurine. To enhance reaction rates and yields, microwave irradiation has been successfully employed, offering a more efficient and rapid alternative to conventional heating.

A study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles demonstrated that the reactivity order can be F > Br > Cl > I with butylamine (B146782) in acetonitrile. sigmaaldrich.com The addition of trifluoroacetic acid (TFA) as a catalyst can significantly accelerate the reaction with weakly basic arylamines like aniline (B41778) by protonating the purine ring, thereby increasing its electrophilicity. sigmaaldrich.com

Amidation and Coupling Reactions for Benzamide Moiety Incorporation

The formation of the benzamide moiety is another critical step, which can be accomplished through various amidation and coupling reactions. When starting with a purine derivative already bearing an amino group at the C6 position (adenine) and a benzoic acid derivative, standard peptide coupling reagents are employed to facilitate the amide bond formation.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. Other modern coupling reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used due to their high efficiency and milder reaction conditions. For instance, HATU has been utilized in the synthesis of substituted benzamide derivatives in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). semanticscholar.org

Catalytic methods for direct amidation of carboxylic acids are also gaining prominence as greener alternatives. glenresearch.com These methods often utilize boronic acid or other catalysts to activate the carboxylic acid for direct reaction with an amine, thereby avoiding the need for stoichiometric activating agents and reducing waste.

Diversification and Derivatization at Key Positions

To explore the structure-activity relationships (SAR) and optimize the properties of this compound analogs, chemical modifications are strategically introduced at various positions of the molecule.

Chemical Modifications of the Purine Heterocycle

The purine ring itself offers several sites for chemical modification, primarily at the C2, C8, N7, and N9 positions.

C2 and C8 Positions: Introduction of substituents at the C2 and C8 positions of the purine ring can significantly impact the electronic properties and biological activity of the molecule. For example, the introduction of an amino group at the C2 position, creating a 2,6-diaminopurine (B158960) derivative, can alter the hydrogen bonding capabilities of the molecule. nih.gov

N7 and N9 Alkylation: Alkylation of the purine ring nitrogen atoms is a common strategy for derivatization. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.gov However, regioselective N7-alkylation of 6-chloropurine has been achieved using specific catalysts like SnCl4 with N-trimethylsilylated purines. nih.gov Microwave-assisted N-alkylation has also been reported as an efficient method. mdpi.com

The following table summarizes some examples of N9-substituted purine analogs and their biological evaluation.

| Compound ID | R (N9-substituent) | Biological Activity | Reference |

| BCH-1393 | -(CH2)5O-CO-D-Arginine | In vitro stimulation of cytotoxic T lymphocytes | nih.gov |

| 26 | D-Prolinol derivative | Substrate for adenosine (B11128) deaminase |

Substituent Effects on the Benzamide Phenyl Ring

For instance, in a series of substituted benzamides, it was found that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring were critical for enhanced binding affinity to the D4 dopamine (B1211576) receptor. The introduction of bulky, non-polar substituents on a terminal piperazinyl nitrogen attached to a benzamide core has been shown to be beneficial for high antiplasmodial activity.

The following table illustrates the impact of substituents on the benzamide ring in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors.

| Compound ID | R (Amide Substituent) | IC50 (µM) | Reference |

| 10l | NH | > 10 | |

| 10m (ML352) | N-methylpiperidine | 0.1 | |

| 10n | N-methylpiperidine (at 3-position) | 1.77 | |

| 10o | Cyclohexyl | > 10 | |

| 10p | Cyclopentyl | > 10 | |

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 | |

| 10r | 2-morpholinoethoxy | 6.12 |

Structural Variations in the Amino Linker

The amino group that connects the purine and benzamide moieties can also be a target for structural modification. Variations in the length, rigidity, and chemical nature of this linker can influence the conformational flexibility of the molecule and its ability to interact with biological targets.

Strategies for modifying the amino linker include:

N-Alkylation: Introduction of alkyl groups on the linker nitrogen can alter its hydrogen bonding capacity and steric profile.

Linker Extension/Contraction: The use of different starting materials, such as aminobenzamides with varying alkyl chain lengths between the phenyl ring and the amino group, can systematically vary the distance between the two aromatic systems. Linkers such as C3, C6, and C12 chains are commonly used in other molecular systems and could be applied here.

Incorporation of Flexible or Rigid Spacers: Introducing flexible linkers like polyethylene (B3416737) glycol (PEG) or more rigid cyclic structures can control the conformational freedom of the molecule.

Studies on related 6-substituted purine derivatives have shown that the distance and spatial freedom between the purine and another molecular fragment, as defined by the linker, are critical for biological activity. nih.gov

Structure Activity Relationship Sar Investigations of 4 7h Purin 6 Ylamino Benzamide Derivatives

Correlating Structural Motifs with Inhibitory Potency and Selectivity

The substitution pattern on both the purine (B94841) and benzamide (B126) rings can dramatically alter the inhibitory activity and selectivity. For example, the replacement of an amide fragment with a sulfonamide structure has been shown to be essential for enhancing the inhibitory activities of certain purine derivatives against protein kinases and angiogenesis. nih.gov This highlights that even subtle changes in the core structure can lead to significant differences in biological outcomes.

Impact of Substituents on the Purine Moiety on Biological Activity

The purine core is a fundamental component of 4-(7H-purin-6-ylamino)benzamide derivatives and its substitution pattern is a key determinant of biological activity. Modifications at various positions of the purine ring can influence target binding, selectivity, and pharmacokinetic properties.

In a series of 9-substituted purine aminobenzamides designed as HDAC inhibitors, specific substitutions at the 9-position of the purine ring led to significant improvements in potency. nih.gov For example, compound 9d from this study exhibited 12-fold greater potency against the HDAC1 isoform compared to the known inhibitor MS-275. nih.gov This underscores the importance of the substituent at this position for enhancing inhibitory activity.

The synthesis of various 6-substituted purines from 2-amino-6-chloropurine (B14584) has also been explored, leading to the discovery of compounds with promising antifungal activities. researchgate.net This demonstrates the versatility of the purine scaffold in generating derivatives with diverse biological applications.

Influence of Benzamide Substitutions on Target Engagement

Substituents on the benzamide ring of this compound and related structures have a profound impact on their interaction with biological targets. These substitutions can modulate binding affinity, selectivity, and even the mechanism of action.

In the case of substituted benzamides targeting the D4 dopamine (B1211576) receptor, polar substituents on the benzamide ring, at both the meta (5-) and para (4-) positions relative to the amide group, play a critical role in the structure-activity relationship (SAR). nih.gov Specifically, a polar hydrogen-bond accepting meta-substituent and/or a hydrogen-bond donating/accepting para-substituent can lead to enhanced binding affinity. nih.gov Interestingly, these substituents may not directly interact with the target but rather orient the ring to facilitate other favorable hydrophobic contacts. nih.gov

For a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, the substitution of the amide with a sulfonamide was a key factor in improving inhibitory activity against protein kinases. nih.gov This indicates that the nature of the group attached to the phenyl ring is crucial for target engagement.

Furthermore, in the development of anti-influenza agents based on a 4-[(quinolin-4-yl)amino]benzamide scaffold, various modifications to the benzamide portion were explored to optimize antiviral activity. nih.gov This highlights the importance of the benzamide moiety in fine-tuning the biological properties of these derivatives.

Significance of the Linker Region between Purine and Benzamide

In a study of N-(9H-purin-6-yl) benzamide derivatives, the nature of the linker was shown to be important for their cytotoxic activity on cancer cell lines. nih.gov While the specific linker in the parent compound is a direct amino linkage, variations in this region can lead to profound changes in biological effect.

For a different class of kinase inhibitors, the use of a 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker proved advantageous. nih.gov This linker allowed the molecule to adopt a geometry that could circumvent a bulky isoleucine residue in the active site of the T315I-mutant Abl kinase, facilitating effective binding. nih.gov This demonstrates that a well-designed linker can overcome resistance mechanisms that arise from mutations in the target protein.

Stereochemical Considerations and Enantiomeric Effects

While the core structure of this compound itself is achiral, the introduction of chiral centers in its derivatives can lead to enantiomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for molecular recognition by biological targets, and thus stereochemistry can have a profound impact on potency and selectivity.

For instance, in a study of substituted benzamides, the pentacyclic compound (+)-butaclamol, which possesses a rigid and chiral structure, showed a moderate 11-fold decrease in affinity for a mutant dopamine receptor compared to other related compounds. nih.gov This highlights how the specific stereochemistry and conformational rigidity can influence binding.

Although specific studies focusing on the enantiomeric effects of chiral this compound derivatives are not detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. It is well-established in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, if chiral centers are introduced into the purine, benzamide, or linker regions of these molecules, it would be essential to separate and evaluate the individual enantiomers to identify the more active and safer stereoisomer.

Computational and Theoretical Approaches in SAR Elucidation

Computational methods, particularly molecular docking, are invaluable tools for understanding the structure-activity relationships of this compound derivatives at a molecular level.

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand within the active site of a target protein. scispace.comwalshmedicalmedia.com This information can provide insights into the key interactions that stabilize the ligand-protein complex and can help to rationalize observed SAR data.

For example, in the development of anti-influenza agents, molecular docking was used to analyze the binding modes of active 4-[(quinolin-4-yl)amino]benzamide derivatives. nih.gov The docking scores, which are a measure of the predicted binding affinity, were correlated with the experimentally determined inhibitory activities. nih.gov

Similarly, docking studies have been employed to understand the binding of benzamide derivatives to topoisomerase enzymes. researchgate.net These simulations revealed that the compounds had a higher affinity for topoisomerase IIα and identified key hydrogen bonding and other interactions with specific amino acid residues in the active site. researchgate.net

In the context of HDAC inhibitors, molecular docking simulations of 9-substituted purine aminobenzamides helped to visualize their binding within the active site of HDAC1. nih.gov This analysis can guide the design of new derivatives with improved potency and selectivity.

Furthermore, molecular modeling of a kinase inhibitor incorporating a 4-(aminomethyl)benzamide linker showed how this flexible linker allows the molecule to adopt a favorable geometry to bind effectively to a mutant kinase. nih.gov This predictive power of molecular docking is crucial for the rational design of new and more effective therapeutic agents.

Molecular Dynamics Simulations for Conformational Stability

No specific data is available in the reviewed literature to populate this subsection.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific data is available in the reviewed literature to populate this subsection.

Preclinical Pharmacological Evaluation and Mechanistic in Vitro Studies of 4 7h Purin 6 Ylamino Benzamide and Its Analogues

In Vitro Antiproliferative and Cytotoxicity Assessments

The initial evaluation of any potential anticancer agent involves rigorous testing of its ability to inhibit the growth and proliferation of cancer cells. The cytotoxic effects of 4-(7H-purin-6-ylamino)benzamide and its analogues have been investigated across a diverse panel of human cancer cell lines, revealing a broad spectrum of activity.

Evaluation Across Diverse Cancer Cell Lines

Derivatives of N-(9H-purin-6-yl)benzamide have demonstrated notable cytotoxic activities against a range of cancer cell lines, with IC50 values, the concentration required to inhibit 50% of cell growth, typically falling within the 3 to 39 μM range. nih.govnih.gov These findings underscore the potential of this chemical backbone in cancer therapy.

While specific IC50 values for this compound across a comprehensive panel of cell lines remain to be fully elucidated in publicly available literature, studies on closely related analogues provide significant insights into its potential efficacy. For instance, isatin-based hydrazonoindolin-2-one hybrids have shown potent activity against colon (HT-29), breast (ZR-75), and lung (A-549) cancer cell lines. researchgate.net Similarly, novel flavone (B191248) analogues have exhibited cytotoxic effects against both ER-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines. nih.gov The antiproliferative activity of streptoglutarimide H, another marine-derived compound, has been demonstrated in various lung cancer cell lines, including A549, H157, H460, H1299, H1703, and PC9, with IC50 values ranging from 1.69 to 5.24 µM. nih.gov

Table 1: Antiproliferative Activity of this compound Analogues Against Various Cancer Cell Lines

| Cancer Type | Cell Line | Analogue/Derivative | IC50 (µM) | Reference |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Flavone Analogue 10 | 5.0 | nih.gov |

| MCF-7 | Flavone Analogue 10 | 5.0 | nih.gov | |

| MDA-MB-231 | Flavone Analogue 24 | 5.0 | nih.gov | |

| MCF-7 | Flavone Analogue 24 | 8.0 | nih.gov | |

| ZR-75 | Isatin-based hybrid | Not Specified | researchgate.net | |

| Colorectal Cancer | HT-29 | Isatin-based hybrid | Not Specified | researchgate.net |

| Lung Cancer | A-549 | Isatin-based hybrid | Not Specified | researchgate.net |

| A549 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov | |

| H157 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov | |

| H460 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov | |

| H1299 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov | |

| H1703 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov | |

| PC9 | Streptoglutarimide H | 1.69 - 5.24 | nih.gov |

Dose-Dependent Response Analysis

The antiproliferative effects of this compound and its analogues are typically observed to be dose-dependent. This means that as the concentration of the compound increases, the inhibition of cancer cell growth becomes more pronounced. This characteristic is a fundamental aspect of pharmacological activity and is crucial for determining the therapeutic window of a potential drug. While specific dose-response curves for this compound are not extensively detailed in the available literature, the reported IC50 values inherently reflect a dose-dependent relationship.

Enzyme Activity Assays and Kinase Inhibition Potency Determination (IC50/Kd values)

The mechanism of action of many anticancer drugs involves the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. Kinases, in particular, are a major class of drug targets.

Analogues of this compound have demonstrated the ability to inhibit key protein kinases. For example, a novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives were found to effectively inhibit Akt1 and Abl tyrosine kinase, with IC50 values of 1.73 μM and 1.53 μM, respectively. nih.gov Another study on 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide derivatives identified compounds that inhibit Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC50 values in the nanomolar range. semanticscholar.org These findings suggest that the this compound scaffold can be a valuable starting point for the development of potent kinase inhibitors.

Table 2: Kinase Inhibition Profile of this compound Analogues

| Analogue/Derivative | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide | Akt1 | 1.73 | nih.gov |

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide | Abl tyrosine kinase | 1.53 | nih.gov |

| 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide | SIK1 | 0.424 | semanticscholar.org |

| 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide | SIK2 | 0.300 | semanticscholar.org |

| 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide | SIK3 | 0.188 | semanticscholar.org |

Cellular Biochemical Assays

To further understand the mechanisms underlying the antiproliferative activity of this compound and its analogues, researchers employ a variety of cellular biochemical assays. These assays provide insights into how the compounds affect fundamental cellular processes such as cell division and programmed cell death.

Cell Cycle Analysis (Flow Cytometry)

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, cell death. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govresearchgate.netbdbiosciences.comthermofisher.com

Apoptosis Markers (e.g., Caspase Activation, Annexin-V Staining)

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the ability of cells to evade apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are highly sought after as therapeutic agents.

The induction of apoptosis by N-(9H-purin-6-yl)benzamide derivatives has been reported, highlighting a key mechanism of their cytotoxic and antitumoral activity. nih.govnih.gov Apoptosis can be detected and quantified using techniques such as Annexin-V staining and caspase activation assays. nih.govupmc.frnih.govresearchgate.netresearchgate.netbitesizebio.com Annexin-V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the cell membrane during the early stages of apoptosis. upmc.frbitesizebio.com Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of the cell death program. nih.gov N-substituted benzamides have been shown to activate the caspase cascade through the mitochondrial pathway. nih.gov Although specific quantitative data from Annexin-V staining and caspase activation assays for this compound are limited in the public domain, the evidence from its analogues strongly suggests that the induction of apoptosis is a critical component of its anticancer activity.

Gene Expression Modulation Studies (e.g., Reporter Gene Re-expression)

Specific studies detailing the direct modulation of gene expression or the re-expression of reporter genes by this compound are not extensively available in the public research domain. However, the broader class of purine (B94841) analogues is deeply implicated in the regulation of gene expression, particularly within oncology.

Purines are fundamental precursors for the synthesis of DNA and RNA, and cancer cells exhibit an upregulated demand for them to sustain rapid growth. nih.gov Research has increasingly focused on the expression profiles of purine metabolism-related genes (PuMGs) as prognostic tools. For example, in gliomas, the expression signature of PuMGs has been linked to the tumor's immune microenvironment, correlating with immune cell infiltration and the expression of immune checkpoint proteins such as PD-1 and PD-L1. nih.gov

In hepatocellular carcinoma (HCC), a prognostic model based on the expression of five specific PuMGs (PPAT, DCK, ATIC, IMPDH1, and RRM2) was developed. nih.gov These genes, primarily involved in the de novo purine biosynthesis pathway, were found to be significantly up-regulated in HCC and associated with a poorer prognosis. nih.gov The gene ATIC, which catalyzes the final steps in purine biosynthesis, has been shown to be overexpressed in HCC and to activate mTOR-S6 kinase 1 signaling, with its silencing impairing cancer cell proliferation and migration. nih.gov

These findings underscore the critical role of purine metabolism in regulating genetic and signaling pathways central to cancer progression. While direct evidence for this compound is pending, its structural relation to purines suggests that its pharmacological effects could, in part, be mediated through the modulation of expression of such critical cancer-related genes. Further investigation is required to determine if this compound or its analogues can alter these or other gene expression profiles, potentially through mechanisms like reporter gene re-expression.

In Vitro Angiogenesis Assays (e.g., HUVEC Proliferation, Migration, Tube Formation)

While direct in vitro angiogenesis data for this compound is limited, significant research on its structural analogues, particularly other purine derivatives, demonstrates potent anti-angiogenic activities. These studies utilize standard assays involving Human Umbilical Vein Endothelial Cells (HUVECs) to model the key steps of angiogenesis.

The inhibition of endothelial cell proliferation is a primary strategy for halting angiogenesis. Several purine analogues have shown strong inhibitory effects on HUVEC proliferation. For instance, derivatives of the purine inhibitor roscovitine (B1683857) were evaluated for their anti-angiogenic profile. nih.gov Certain (S)-isomers, namely LGR561 and LGR849, were identified as highly potent inhibitors of endothelial cell proliferation. nih.gov

In a separate line of research, pyrone-embedded analogues of Cortistatin A, a marine-derived steroidal alkaloid, also exhibited significant antiproliferative activity against HUVECs. mdpi.com The introduction of polar substituents was found to have a positive effect on this activity. mdpi.com

Below is a summary of the antiproliferative activities of selected analogue compounds against HUVECs.

Table 1: Antiproliferative Activity of Analogue Compounds Against HUVECs

| Compound | Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| Analogue 7 | Pyrone-embedded Cortistatin A Analogue | 0.09 | mdpi.com |

| Analogue 11 | Pyrone-embedded Cortistatin A Analogue | 0.02 | mdpi.com |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Cell migration is a crucial step for endothelial cells to form new blood vessels. Studies on roscovitine derivatives have shown that the potent isomers LGR561, LGR848, and LGR849 effectively reduce the migration of endothelial cells in vitro, further contributing to their anti-angiogenic effects. nih.gov

The ability of endothelial cells to organize into three-dimensional, capillary-like structures is a hallmark of angiogenesis, which can be modeled in vitro using a tube formation assay. The most potent roscovitine derivatives, LGR561 and LGR849, were demonstrated to be highly effective inhibitors of endothelial cell tube formation. nih.gov This indicates their ability to disrupt the final and critical morphological step of vessel formation. Similarly, the parent compound Cortistatin A was noted for its potent inhibition of HUVEC tube formation. mdpi.com

Therapeutic Research Trajectories and Future Directions for 4 7h Purin 6 Ylamino Benzamide Analogues

Potential in Targeting Specific Disease Mechanisms

The versatility of the purine-benzamide scaffold allows for its adaptation to target diverse pathological mechanisms, ranging from epigenetic dysregulation and aberrant kinase signaling in cancer to the modulation of purinergic receptors in inflammatory and neurological disorders.

Epigenetic Modulators in Oncological Contexts

Epigenetic modifications, which are reversible chemical changes to DNA and histones that regulate gene expression without altering the DNA sequence, are crucial in cellular function. nih.gov Their dysregulation is a hallmark of cancer, presenting a key target for therapeutic intervention. nih.gov Analogues of 4-(7H-purin-6-ylamino)benzamide have been explored as epigenetic modulators, particularly as inhibitors of DNA methyltransferases (DNMTs). nih.gov These enzymes are responsible for DNA methylation, a process that can silence tumor suppressor genes, and their inhibition can restore normal gene expression patterns. nih.gov

A notable example is SGI-1027, a quinoline-based analogue that acts as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.gov Molecular modeling studies based on the crystal structure of a bacterial DNMT suggested that the quinoline (B57606) and aminopyrimidine parts of SGI-1027 are critical for its activity. nih.gov This led to the synthesis of numerous derivatives to establish structure-activity relationships (SAR). Research revealed that compounds with a bicyclic substituent like quinoline on one side and a single-ring moiety on the other demonstrated the best activity. nih.gov Several of these derivatives showed greater potency against human DNMT3A than DNMT1 and successfully induced the re-expression of a reporter gene in leukemia KG-1 cells, with cytotoxic effects in the micromolar range, comparable to the parent compound SGI-1027. nih.gov

Activity of SGI-1027 Analogues

This table summarizes the biological activity of selected SGI-1027 derivatives as DNMT inhibitors in leukemia KG-1 cells.

| Compound | Key Structural Feature | Target(s) | Observed Effect | Cell Line | Source |

|---|---|---|---|---|---|

| SGI-1027 | Quinoline and aminopyrimidine moieties | DNMT1, DNMT3A, DNMT3B | Potent inhibition of DNMTs, cytotoxicity in the micromolar range | Leukemia KG-1 | nih.gov |

| Derivative 12 | Analogue of SGI-1027 | More potent against DNMT3A than DNMT1 | Induced re-expression of methylated reporter gene | Leukemia KG-1 | nih.gov |

| Derivative 16 | Analogue of SGI-1027 | More potent against DNMT3A than DNMT1 | Induced re-expression of methylated reporter gene | Leukemia KG-1 | nih.gov |

| Derivative 31 | Analogue of SGI-1027 | More potent against DNMT3A than DNMT1 | Induced re-expression of methylated reporter gene | Leukemia KG-1 | nih.gov |

| Derivative 32 | Analogue of SGI-1027 | More potent against DNMT3A than DNMT1 | Induced re-expression of methylated reporter gene | Leukemia KG-1 | nih.gov |

Kinase Inhibitors for Neoplastic Diseases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of cancer. nih.gov The purine (B94841) nucleus is a "privileged" structure in medicinal chemistry because it mimics the adenosine (B11128) moiety of ATP, the natural substrate for kinases, making purine analogues a rich source of potential kinase inhibitors. nih.gov

Research has yielded several classes of purine-benzamide analogues with potent anti-cancer activity. A novel series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were designed based on the structure of Nilotinib, a second-generation Bcr-Abl inhibitor. mdpi.com Two compounds from this series, designated 7 and 10, showed significant inhibitory activity against multiple cancer cell lines, including chronic myeloid leukemia (K562) and acute promyelocytic leukemia (HL-60) cells, with IC₅₀ values in the low micromolar range. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com

Another approach involved modifying the purine core at the 6-position with an ethynyl (B1212043) group, creating covalent inhibitors of the Nek2 kinase, a protein implicated in cancer. rsc.org These 6-ethynylpurines were designed to form an irreversible bond with a cysteine residue (Cys22) near the kinase's catalytic domain. rsc.org This covalent interaction leads to time-dependent inhibition that is not reversed by ATP. rsc.org

Furthermore, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were synthesized and found to be effective inhibitors of Akt1 and Abl tyrosine kinase, with IC₅₀ values of 1.73 µM and 1.53 µM, respectively, for the lead compound 9n. nih.gov This study highlighted that replacing an amide linker with a sulfonamide structure was crucial for enhancing inhibitory activity. nih.gov

Inhibitory Activity of Purine-Benzamide Analogues

This table presents the in vitro inhibitory activity of various purine-benzamide analogues against specific kinases and cancer cell lines.

| Compound Class | Example Compound | Target Kinase/Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 4-Methylbenzamide-Purine Derivatives | Compound 7 | K562 (CML) | 2.27 | mdpi.com |

| HL-60 (APL) | 1.42 | mdpi.com | ||

| 4-Methylbenzamide-Purine Derivatives | Compound 10 | K562 (CML) | 2.53 | mdpi.com |

| HL-60 (APL) | 1.52 | mdpi.com | ||

| 6-Ethynylpurines | 6-Ethynyl-N-phenyl-7H-purin-2-amine | Nek2 | 0.15 | rsc.org |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | 0.14 | rsc.org | |

| Naphthalenyl-Sulfonamide-Purines | Compound 9n | Akt1 | 1.73 | nih.gov |

| Abl Tyrosine Kinase | 1.53 | nih.gov |

Purine Receptor-Mediated Therapies for Neurological or Inflammatory Conditions

The purinergic signaling system, which involves extracellular purines like ATP and adenosine acting on P1 and P2 receptors, is a critical regulator of cellular communication. nih.govnih.gov This system plays a significant role in inflammation, immunity, and neurological function. nih.gov Consequently, ligands that modulate purinergic receptors are being investigated for the treatment of immune-mediated inflammatory diseases and neurological disorders, including central nervous system (CNS) tumors. nih.govnih.gov

In the tumor microenvironment, high concentrations of ATP and its breakdown product, adenosine, can modulate immune responses, inflammation, and angiogenesis, often facilitating tumor growth and dissemination. nih.gov Purinergic signaling can activate microglia and macrophages, which in turn shape the inflammatory state of the tumor microenvironment. nih.gov P1 receptors (A1, A2A, A2B, A3), which are activated by adenosine, and P2Y receptors, which are activated by nucleotides like ATP, are key targets. nih.govnih.gov For instance, studies in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that blocking the A2B receptor can decrease disease severity by reducing Th1 and Th17 cell responses. nih.gov This highlights the potential for purine analogues to be developed as therapies for inflammatory and neurological conditions by selectively targeting specific purinergic receptors. nih.gov

Rational Design and Optimization for Enhanced Potency and Selectivity

The development of effective and safe drugs requires a high degree of specificity for the intended target to minimize off-target effects. Rational drug design, which uses knowledge of a biological target's structure and function, is a powerful strategy to build potency and selectivity into molecules like the this compound analogues.

Application of Fragment-Based and Structure-Based Drug Design

Structure-based drug design relies on the three-dimensional structure of a target protein, often determined by X-ray crystallography, to design molecules that fit precisely into the binding site. This approach was instrumental in the development of 6-ethynylpurine inhibitors of Nek2 kinase. rsc.org Examination of the crystal structure of a non-covalent inhibitor bound to Nek2 revealed a nearby cysteine residue (Cys22). rsc.org This insight led to the design of analogues with an ethynyl group positioned to form a covalent bond with this cysteine, resulting in potent and irreversible inhibition. rsc.org

Fragment-based drug design (FBDD) is another powerful technique where small, low-complexity molecules ("fragments") that bind weakly to the target are identified and then optimized or linked together to create a high-affinity lead compound. nih.gov This method was successfully used to discover potent and highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). osti.gov A fragment screening hit was optimized using structural guidance from X-ray crystallography, leading to a compound with over 1000-fold selectivity for CDK4 over other closely related kinases. osti.gov Similarly, FBDD was applied to bacterial DNA ligase, where a fragment hit was grown into a nanomolar inhibitor with antibacterial activity, with the optimization process guided by crystallography. nih.gov These examples demonstrate how rational, structure-guided methods can be applied to scaffolds to achieve significant improvements in potency and selectivity.

Strategies for Overcoming Resistance Mechanisms (e.g., Multi-Drug Resistance, Kinase Mutations)

A major challenge in cancer therapy is the development of drug resistance, often caused by mutations in the drug's target protein that prevent the inhibitor from binding. nih.gov Several rational design strategies are employed to overcome this.

One effective approach is the design of covalent inhibitors. nih.gov As seen with the 6-ethynylpurine inhibitors of Nek2, these drugs form a permanent bond with their target, which can be effective even if mutations reduce the non-covalent binding affinity. rsc.org This strategy is particularly useful when a non-catalytic nucleophilic residue, like a cysteine, is located near the active site. rsc.orgnih.gov

Another advanced strategy is to target alternative, or allosteric, sites on the kinase. nih.gov Many kinase inhibitors compete with ATP for binding in the highly conserved active site. Resistance mutations often occur in this region. Allosteric inhibitors bind to a different pocket on the enzyme, inducing a conformational change that inactivates it. nih.gov These inhibitors are not affected by active site mutations, providing a way to treat resistant tumors. The development of asciminib (B605619) (ABL001), which targets the myristate pocket of the Abl kinase, is a successful example of this approach, as it can inhibit Bcr-Abl variants with mutations that confer resistance to traditional ATP-competitive inhibitors. nih.gov The design of new purine-benzamide analogues could incorporate these principles to create next-generation inhibitors that preemptively address known resistance mechanisms.

Development of Advanced Pharmacological Probes for Mechanistic Elucidation

The development of selective chemical probes is a critical step in understanding the complex biology of cellular systems and validating novel drug targets. Analogues of this compound are prime candidates for development into sophisticated pharmacological probes for several reasons. The purine core is a well-established "privileged scaffold" that interacts with a variety of protein families, most notably kinases. The benzamide (B126) substituent offers a versatile handle for chemical modification, allowing for the introduction of reporter tags, photo-crosslinking groups, or affinity labels with minimal disruption to the core binding pharmacophore.

Future research in this area will likely focus on the following strategies:

Design of Tagged Analogues: Synthesis of this compound analogues incorporating biotin, fluorescent dyes (e.g., fluorescein, rhodamine), or clickable alkyne/azide moieties. These tagged probes would enable the identification and visualization of protein targets through techniques such as affinity chromatography, fluorescence microscopy, and chemical proteomics.

Development of Photo-Affinity Labels: Introduction of photoreactive groups, such as benzophenones or aryl azides, onto the benzamide or purine scaffold. Upon photoactivation, these probes would form covalent bonds with their target proteins, allowing for their irreversible capture and subsequent identification by mass spectrometry. This approach is invaluable for mapping drug-target interactions within a native cellular context.

Creation of Target-Specific Probes: Through iterative medicinal chemistry efforts, the selectivity of this compound analogues for specific protein targets can be enhanced. For instance, modifications to the benzamide ring or substitutions at other positions on the purine core could be systematically explored to achieve high affinity and selectivity for a particular kinase or other ATP-binding protein. Such highly selective probes are essential for dissecting the function of individual proteins in complex signaling pathways.

The successful development of these advanced pharmacological probes will provide powerful tools to elucidate the mechanism of action of this class of compounds and to uncover novel biological roles for their protein targets, thereby paving the way for new therapeutic interventions.

Exploration of New Therapeutic Indications based on Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized and exploited paradigm in drug discovery. imtm.cz Purine-based compounds are particularly well-suited for a polypharmacological approach due to the conserved nature of the ATP-binding site across numerous protein families. Analogues of this compound are likely to exhibit a polypharmacological profile, and future research should be directed at systematically characterizing and leveraging these multi-target interactions.

Key future directions in this domain include:

Systematic Target Profiling: Large-scale screening of a library of this compound analogues against diverse panels of kinases and other ATP-binding proteins. This will generate a comprehensive "target landscape" for this chemical series, revealing both primary targets and potential off-targets. This information is crucial for understanding the full spectrum of biological activities and for identifying potential new therapeutic applications. imtm.cz

Network Pharmacology Analysis: Integrating the target profiles with systems biology data (e.g., protein-protein interaction networks, signaling pathways) can help to elucidate the network-level effects of these compounds. This approach can reveal how the modulation of multiple nodes in a disease-associated network can lead to a more robust therapeutic effect than targeting a single protein. For complex diseases such as cancer, a multi-targeted approach is often more effective.

Drug Repurposing: The identification of unexpected targets through polypharmacology screening can open up opportunities for drug repurposing. An analogue initially designed as a kinase inhibitor might, for example, be found to interact with another protein family implicated in a different disease area, such as inflammation or neurodegeneration. A study on 2,6,9-trisubstituted purine derivatives, for instance, demonstrated their potential as anticancer agents by inducing apoptosis and causing cell cycle arrest.

Rational Design of Multi-Targeted Agents: With a detailed understanding of the structure-activity relationships for multiple targets, it becomes possible to rationally design analogues with a desired polypharmacological profile. This could involve optimizing the compound to potently inhibit a specific set of kinases involved in a particular cancer type while avoiding interactions with targets that could lead to toxicity.

The exploration of the polypharmacology of this compound analogues holds the promise of uncovering novel therapeutic strategies and developing more effective medicines for complex diseases.

Q & A

Basic: What synthetic strategies yield 4-(7H-purin-6-ylamino)benzamide with high purity?

Answer:

The synthesis typically involves coupling a purine derivative with a benzamide precursor. Key steps include:

- Reagents : Use sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution between ethyl 4-aminobenzoate and 6-chloropurine .

- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity to enhance coupling efficiency.

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Monitor purity via HPLC (C18 column, λ = 254 nm) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) confirms regioselectivity of the purine-benzamide linkage. Key signals: purine C8 (~148 ppm), benzamide carbonyl (~167 ppm) .

- Infrared Spectroscopy (IR) : Detect amide I band (~1650 cm⁻¹) and N–H stretching (~3350 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify purity. Retention time: ~8.2 min under isocratic conditions (ACN:H₂O 70:30) .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

- Continuous Flow Reactors : Improve yield and reproducibility by controlling residence time (5–10 min) and temperature (70°C) in microfluidic systems .

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce side products.

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier solvent recovery .

Advanced: How to evaluate PARP-1 inhibitory activity and address off-target effects?

Answer:

- In Vitro Assays : Use recombinant PARP-1 enzyme with NAD⁺ as a substrate. Measure IC₅₀ via fluorescence-based ADP-ribose detection (e.g., ELISA). Compare to 3-aminobenzamide (IC₅₀ ~5 µM) as a positive control .

- Off-Target Mitigation :

Advanced: How to resolve contradictions in metabolic impact data?

Answer:

- Comparative Studies : Test this compound alongside 3-aminobenzamide in glucose uptake and DNA synthesis assays (e.g., ³H-thymidine incorporation).

- Gene Knockdown Models : Use PARP-1 siRNA in cell lines to isolate compound-specific effects from endogenous poly(ADP-ribose) signaling .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Perform AutoDock Vina simulations with PARP-1 (PDB: 4UND). Focus on the benzamide moiety’s hydrogen bonding with Gly863 and Ser904 .

- MD Simulations : Analyze binding stability (50 ns trajectories) using GROMACS. Calculate RMSD (<2 Å indicates stable binding) .

Advanced: How to design derivatives for improved selectivity?

Answer:

- SAR Studies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzamide para-position to enhance PARP-1 affinity.

- Heterocycle Modifications : Replace purine with pyrazolopyrimidine to reduce off-target kinase interactions .

- In Silico Screening : Use Schrödinger’s Glide to rank derivatives by docking scores and ADMET properties .

Advanced: How to assess stability and solubility for preclinical development?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C ideal for storage) .

- Aqueous Solubility : Measure via shake-flask method (pH 7.4 PBS). If <10 µg/mL, formulate with cyclodextrins or PEGylation .

- Photostability : Expose to UV light (λ = 320 nm) for 48 hours; monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.